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Compound Name: N1-Methyl-arabinoadenosine

Cat. No.: B15583527 Get Quote

Note to the Reader: As of December 2025, a comprehensive search of scientific literature and

public databases reveals no specific applications or published research on the use of N1-
Methyl-arabinoadenosine in gene editing technologies, including CRISPR-Cas9.

However, the field of gene editing frequently employs modified nucleosides to enhance the

efficiency and specificity of editing tools. A notable example of a modified nucleoside with

significant research and application in this area is N1-methylpseudouridine (m1Ψ). The

following application notes and protocols are provided for N1-methylpseudouridine as a

relevant and well-documented alternative. It is crucial to recognize that N1-Methyl-
arabinoadenosine and N1-methylpseudouridine are distinct molecules, and their biological

activities are not interchangeable. The information presented below is intended to serve as a

resource for researchers interested in the broader application of modified nucleosides in gene

editing.

Application Notes: N1-methylpseudouridine (m1Ψ)
in CRISPR-Cas9 Gene Editing
Introduction

The CRISPR-Cas9 system has revolutionized gene editing due to its simplicity and

programmability. A key component of this system is the single guide RNA (sgRNA), which

directs the Cas9 nuclease to a specific genomic locus. Chemical modifications to the sgRNA

are a promising strategy to improve the performance of the CRISPR-Cas9 system. N1-
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methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into sgRNAs, has

been shown to preserve on-target gene editing activity while significantly reducing off-target

effects.[1][2][3] This makes m1Ψ-modified sgRNAs a valuable tool for therapeutic applications

and sensitive genomic engineering experiments where high fidelity is paramount.

Principle

The incorporation of m1Ψ into sgRNAs is achieved during in vitro transcription by replacing

uridine triphosphate (UTP) with N1-methylpseudouridine triphosphate (m1ΨTP). The resulting

m1Ψ-modified sgRNA, when complexed with Cas9 protein to form a ribonucleoprotein (RNP),

can be delivered to target cells. The prevailing hypothesis for the reduction in off-target effects

is that m1Ψ modification destabilizes the interaction between the sgRNA and mismatched DNA

sequences, leading to a lower cleavage rate at unintended genomic sites.[2]

Key Advantages of m1Ψ-modified sgRNAs:

Reduced Off-Target Effects: Studies have demonstrated a significant reduction in off-target

cleavage by Cas9 when using m1Ψ-modified sgRNAs compared to their unmodified

counterparts.[1][2]

Preserved On-Target Activity: The modification does not significantly compromise, and in

some cases may slightly enhance, the on-target editing efficiency.[1][2]

Increased Stability: While not definitively proven for sgRNAs, m1Ψ is known to increase the

stability of mRNA, which may translate to increased stability of sgRNAs in the cellular

environment.

Reduced Immunogenicity: N1-methylpseudouridine modification of mRNA has been shown

to reduce the innate immune response.[4][5] This property could be beneficial for in vivo

gene editing applications by minimizing cytotoxic effects.[2]

Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of

m1Ψ modification on CRISPR-Cas9 activity.

Table 1: In Vitro Plasmid DNA Cleavage Efficiency
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sgRNA Modification Cleavage Percentage (%)

Unmodified (NM) ~85%

10% m1Ψ ~80%

25% m1Ψ ~80%

50% m1Ψ ~78%

100% m1Ψ ~75%

Data adapted from in vitro cleavage assays of the pANXA6 plasmid by Cas9 complexes with

sgRNAs containing varying amounts of m1Ψ modifications.[1]

Table 2: In Vitro Cleavage of Mismatched DNA Substrates

Substrate Type sgRNA Modification Cleavage Percentage (%)

Single-nucleotide mismatch Unmodified (NM) 20-60%

100% m1Ψ 5-20%

Double-nucleotide mismatch Unmodified (NM) 10-30%

100% m1Ψ <5%

Data represents the percentage of cleaved product for substrates containing single- and

double-nucleotide mismatches targeted by unmodified and fully m1Ψ-modified sgRNAs.[1]

Table 3: Genome Editing Efficiency in Human Cells
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sgRNA Modification Genome Editing (%)

Unmodified (NM) ~40%

50% m1Ψ ~35%

100% 5-methylcytidine (m5C) ~20%

50% N6-methyladenosine (m6A) ~20%

50% Pseudouridine (Ψ) ~20%

Data from experiments in human cells assessing the genome editing percentage for sgRNAs

with different modifications compared to an unmodified control.[1][2]

Experimental Protocols
The following protocols provide a general framework for the generation and application of

m1Ψ-modified sgRNAs for CRISPR-Cas9 gene editing.

Protocol 1: Synthesis of m1Ψ-modified sgRNA via In Vitro Transcription

This protocol describes the synthesis of sgRNAs containing m1Ψ using a T7 RNA polymerase-

based in vitro transcription (IVT) reaction.

Materials:

Linearized plasmid DNA template or PCR-generated DNA template with a T7 promoter

sequence upstream of the sgRNA coding sequence.

N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)

ATP, GTP, CTP

T7 RNA Polymerase

Transcription Buffer

RNase Inhibitor
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DNase I, RNase-free

Nuclease-free water

RNA purification kit or lithium chloride precipitation reagents

Procedure:

Template Preparation: Prepare a high-quality DNA template containing a T7 promoter

followed by the 20-nucleotide target-specific sequence and the sgRNA scaffold.

IVT Reaction Setup: Assemble the following reaction on ice in a nuclease-free tube:

Transcription Buffer (10X): 2 µL

GTP (100 mM): 1 µL

ATP (100 mM): 1 µL

CTP (100 mM): 1 µL

UTP (100 mM): 0.5 µL (for 50% modification, adjust as needed)

m1ΨTP (100 mM): 0.5 µL (for 50% modification, adjust as needed)

DNA Template: 1 µg

T7 RNA Polymerase: 2 µL

RNase Inhibitor: 1 µL

Nuclease-free water: to a final volume of 20 µL

Incubation: Mix gently and incubate at 37°C for 4 hours.

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the

DNA template.
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RNA Purification: Purify the synthesized sgRNA using an RNA purification kit according to

the manufacturer's instructions or by lithium chloride precipitation.

Quality Control: Assess the quality and quantity of the sgRNA using a spectrophotometer

(e.g., NanoDrop) and denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Formation of Cas9-sgRNA Ribonucleoprotein (RNP) Complexes

This protocol describes the assembly of the Cas9 protein and the m1Ψ-modified sgRNA into an

RNP complex for delivery into cells.

Materials:

Purified Cas9 protein

Purified m1Ψ-modified sgRNA

Nuclease-free buffer (e.g., PBS or HEPES)

Procedure:

Dilution: Dilute the Cas9 protein and m1Ψ-modified sgRNA in a nuclease-free buffer. A

common molar ratio is 1:1.2 (Cas9:sgRNA).

Complex Formation: Mix the diluted Cas9 protein and sgRNA.

Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for RNP

complex formation.

Use Immediately: The freshly prepared RNP complexes are now ready for delivery into cells.

Protocol 3: Delivery of RNP Complexes into Mammalian Cells via Electroporation

This protocol provides a general guideline for the electroporation of Cas9-m1Ψ-sgRNA RNP

complexes into mammalian cells. Note that electroporation conditions should be optimized for

each cell type.

Materials:
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Target mammalian cells

Cas9-m1Ψ-sgRNA RNP complexes (from Protocol 2)

Electroporation system (e.g., Neon™ Transfection System)

Electroporation buffer specific to the system

Cell culture medium

Procedure:

Cell Preparation: Harvest cells and resuspend them in the appropriate electroporation buffer

at the desired concentration.

Electroporation: Mix the cell suspension with the pre-formed RNP complexes. Transfer the

mixture to the electroporation cuvette or tip.

Pulse Delivery: Apply the optimized electroporation pulse according to the manufacturer's

instructions.

Cell Recovery: Immediately transfer the electroporated cells to a culture dish containing pre-

warmed complete growth medium.

Incubation: Culture the cells under standard conditions for 48-72 hours to allow for gene

editing to occur.

Protocol 4: Analysis of Gene Editing Efficiency

This protocol outlines a method for assessing the on-target gene editing efficiency using digital

PCR (dPCR).

Materials:

Genomic DNA extraction kit

Primers and probes for dPCR analysis (one set for the wild-type allele and one for the edited

allele)
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dPCR system and reagents

Procedure:

Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract

genomic DNA using a suitable kit.

dPCR Assay Setup: Set up the dPCR reaction with the extracted genomic DNA, primers, and

probes for both the wild-type and edited alleles according to the manufacturer's protocol.

dPCR Run: Perform the dPCR run on a compatible instrument.

Data Analysis: Analyze the dPCR data to quantify the percentage of edited alleles relative to

the total number of alleles. The gene editing efficiency is calculated as the ratio of mutant

partitions to the total number of partitions (mutant + wild-type).[2]
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Caption: Experimental workflow for CRISPR-Cas9 gene editing using m1Ψ-modified sgRNAs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for N1-Methyl-
arabinoadenosine in Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583527#applications-of-n1-methyl-
arabinoadenosine-in-gene-editing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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